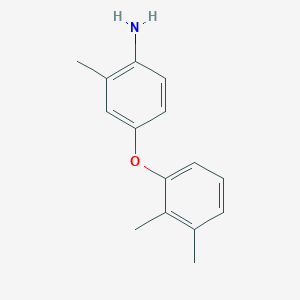

4-(2,3-Dimethylphenoxy)-2-methylaniline

Description

4-(2,3-Dimethylphenoxy)-2-methylaniline is a substituted aniline derivative characterized by a phenoxy group bearing 2,3-dimethyl substituents and a methyl group at the 2-position of the aniline ring. For instance, derivatives incorporating the 2,3-dimethylphenoxy moiety, such as 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione, demonstrate anti-mycobacterial activity, particularly against tuberculosis . This suggests that the 2,3-dimethylphenoxy group may play a critical role in biological interactions, possibly due to steric or electronic effects imparted by the methyl substituents.

Properties

IUPAC Name |

4-(2,3-dimethylphenoxy)-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-10-5-4-6-15(12(10)3)17-13-7-8-14(16)11(2)9-13/h4-9H,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEYZRCCJWYKNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=CC(=C(C=C2)N)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethylphenoxy)-2-methylaniline typically involves the following steps:

Formation of 2,3-Dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

Etherification: The 2,3-dimethylphenol is then reacted with 2-chloro-4-methylaniline in the presence of a base like sodium hydride to form the desired ether linkage.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethylphenoxy)-2-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.

Substitution: Electrophilic aromatic substitution reactions can occur, where the phenoxy or aniline rings are further functionalized using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-(2,3-Dimethylphenoxy)-2-methylaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethylphenoxy)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and aniline moieties can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules, influencing their activity and function. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomers

- 4-(2,5-Dimethylphenoxy)-2-methylaniline Analogs: Piperazine derivatives like HBK17 (1N-[3-(2,5-dimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride) feature a 2,5-dimethylphenoxy group. The positional isomerism (2,5- vs. 2,3-dimethyl) may alter receptor binding or solubility.

- 4-(3,4-Difluorophenoxy)-2-methylaniline (BD190114): This compound replaces methyl groups with fluorine atoms at the 3,4-positions of the phenoxy ring. Fluorine’s electronegativity may increase metabolic stability or alter lipophilicity compared to methyl substituents, impacting bioavailability .

Functional Group Variations

- Pyrimidifen: A pyrimidinamine pesticide containing a 2,3-dimethylphenoxy group modified with an ethoxyethyl chain. The addition of ethoxyethyl enhances hydrophobicity, likely improving its efficacy as an agrochemical compared to simpler aniline derivatives like 4-(2,3-dimethylphenoxy)-2-methylaniline .

Data Table: Key Structural and Functional Comparisons

Research Findings and Mechanistic Insights

- Anti-Mycobacterial Activity: The 2,3-dimethylphenoxy group in the piperidine-pyrimidine derivative () likely enhances target binding through hydrophobic interactions, as methyl groups may stabilize van der Waals forces with mycobacterial enzymes .

- Agrochemical Efficacy : Pyrimidifen’s ethoxyethyl chain () extends its lipid solubility, enabling penetration into insect cuticles, a feature absent in simpler aniline derivatives .

Biological Activity

4-(2,3-Dimethylphenoxy)-2-methylaniline is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a phenoxy group attached to a methylaniline structure. Its molecular formula is C16H19N, and it possesses notable hydrophobic characteristics due to the presence of aromatic rings.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The phenoxy group is crucial for binding interactions, which can modulate enzyme activity and influence various cellular processes.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant activity against certain cancer cell lines. For instance, research indicates that it can inhibit the proliferation of human breast cancer cells by inducing apoptosis through the activation of caspase pathways.

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics and therapeutic potential of this compound. In a recent study involving murine models, the compound demonstrated anti-inflammatory properties by reducing cytokine levels in induced inflammation scenarios.

Table 1: Summary of Biological Activities

Table 2: Mechanistic Insights

| Mechanism | Description | Reference |

|---|---|---|

| Apoptosis induction | Activation of caspase pathways leading to cell death | |

| Cytokine modulation | Decreased levels of pro-inflammatory cytokines |

Case Study 1: Anticancer Activity

A study published in Nature evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM for breast cancer cells. The compound was found to induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

In a murine model of arthritis, administration of this compound resulted in significant reductions in joint swelling and pain. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals compared to controls. This suggests that the compound may have therapeutic potential for inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.